Cedran-8-ol

説明

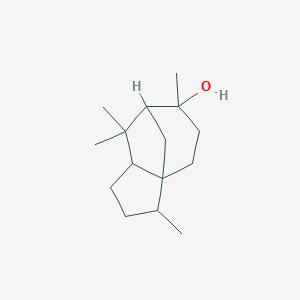

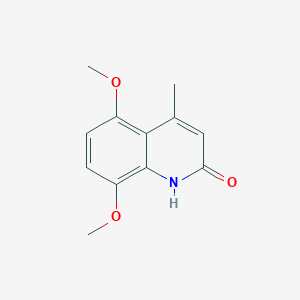

Cedran-8-ol is a natural product found in Hansenia forbesii, Chamaecyparis obtusa var. formosana, and other organisms . It is a cedrane sesquiterpenoid and a tertiary alcohol .

Synthesis Analysis

Stereoselective Synthesis of a cis-Cedrane-8,9-diol has been reported as a Key Intermediate for an Amber Odorant . Two synthetic pathways toward this valuable product start either by isomerization of commercially available cedrene epoxide or by photo-oxidation of (−)-α-cedrene to an allylic intermediate .Molecular Structure Analysis

Cedran-8-ol has a molecular formula of C15H26O . Its structure is characterized by the presence of an eight-carbon chain with an alcohol group and a cyclic carbon ring .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Cedran-8-ol .Physical And Chemical Properties Analysis

Cedran-8-ol has a molecular weight of 222.37 g/mol. It has a density of 0.9479, a melting point of 55-59°C (lit.), a boiling point of 273°C (lit.), and a flashing point of 200°F . Its vapor pressure is 0.001mmHg at 25°C, and its refractive index is n20/D1.509-1.515 .科学的研究の応用

Chemical Transformations : One study demonstrated the oxidation of 8-Cedren-14-ol using PCC, followed by autooxidation to yield various products, indicating the potential for creating diverse chemical structures from this compound (Kuo, Lin, & Wang, 1996).

Derivatives from Juniperus Foetidissima : Research on the sesquiterpene oxide C15H24O from Juniperus foetidissima Willd. revealed it as a cedrane derivative, 8,14-cedranozide. Other new cedrane derivatives were also identified in the same species (Baggaley, Erdtman, & Norin, 1968).

Structural Studies : A comprehensive analysis of the 13C NMR spectra of 30 cedrane derivatives was reported, providing insight into the structural aspects of cedrane-based compounds (Brun et al., 1987).

Synthesis of Cedrane-8,9-diol : Cedrane-8,9-diol was synthesized from cedrene through peroxidation and hydration, showcasing a method for creating a specific cedrane derivative (Zheng De-yon, 2014).

Equilibrium Composition and Properties : The equilibrium isomerization of cedrane at high temperatures led to a mixture of four diastereomers, offering insights into the thermo-dynamic stability of different cedrane epimers (Vorob'yeva et al., 1985).

Natural Product Inspired Libraries : A study developed a method to extract nonflat scaffolds from natural products, using the cedrane scaffold as a model. This led to the synthesis of libraries based on the 3D cedrane scaffold, with applications in biological systems (Tajabadi et al., 2018).

特性

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335033, DTXSID30859104 | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_10726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cedran-8-ol | |

CAS RN |

77-53-2, 16230-29-8 | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)

![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)

![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)